molecular formula C17H15NO5 B2983766 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid CAS No. 306957-61-9

4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid

Cat. No.: B2983766
CAS No.: 306957-61-9
M. Wt: 313.309
InChI Key: XIKMAXIVRGBDJP-UHFFFAOYSA-N
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Description

4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid is a benzoic acid derivative featuring a substituted isoindolinone ring system. The compound’s structure includes two methoxy groups at the 6- and 7-positions of the isoindolinone moiety, which may influence its electronic properties, solubility, and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4,5-dimethoxy-3-oxo-1H-isoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-13-8-5-11-9-18(16(19)14(11)15(13)23-2)12-6-3-10(4-7-12)17(20)21/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKMAXIVRGBDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)C(=O)O)C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid typically involves the reaction of 6,7-dimethoxyphthalic anhydride with an appropriate amine, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

  • 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid: Contains a benzoic acid core linked to a 6,7-dimethoxy-substituted isoindolinone. The methoxy groups enhance electron density and may improve metabolic stability.
  • 4-(3-Chloroanilino)benzoic acid: Features a benzoic acid core linked to a 3-chloroanilino group. The chlorine atom introduces steric and electronic effects, influencing binding to biological targets like AKR1C2/C3 enzymes .
Table 1: Structural and Functional Group Comparison
Compound Core Structure Key Substituents Functional Impact
This compound Benzoic acid + isoindolinone 6,7-Dimethoxy Enhanced electron density; potential kinase inhibition
4-(3-Chloroanilino)benzoic acid Benzoic acid + anilino 3-Chloro AKR1C2/C3 inhibition; steric hindrance
4-[(4-Methylpiperazinyl)methyl]benzoic acid Benzoic acid + piperazine 4-Methylpiperazinylmethyl Improved solubility; CNS activity potential

Biological Activity

4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid is a novel organic compound characterized by a structure that includes a benzoic acid moiety linked to a dimethoxy-substituted isoindolinone ring. Its molecular formula is C17H15NO5C_{17}H_{15}NO_5, and it has a molecular weight of approximately 313.3 g/mol. The unique substitution pattern of this compound is believed to confer specific biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Features

The compound features:

  • Benzoic Acid Moiety : Provides acidity and potential interactions with biological targets.
  • Dimethoxy Substitution : Located at the 6 and 7 positions of the isoindoline ring, which may enhance lipophilicity and modulate biological activity.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(1,3-Dioxoisoindolin-2-yl)benzoic acidIsoindoline core with dioxo substitutionDifferent oxidation state affects reactivity
4-(1-Oxoisoindolin-2-yl)benzoic acidLacks methoxy groupsSimpler structure may lead to different properties
4-(6-Methoxyisoindolin-2-yl)benzoic acidContains only one methoxy groupVariations in substitution influence biological activity

The presence of two methoxy groups in this compound distinguishes it from these similar compounds, potentially impacting its biological efficacy.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various cellular pathways, leading to physiological responses. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its effects.

Antiproliferative Effects

Preliminary studies suggest that compounds structurally related to this compound exhibit antiproliferative effects against cancer cell lines. For instance, analogues have been tested against CCRF-CEM leukemia cells, revealing varying degrees of cytotoxicity. Some studies indicate IC50 values higher than 20 µg/mL for certain analogues, while others show significant activity at lower concentrations due to structural modifications .

In Vitro Studies

In vitro experiments have demonstrated that the compound may influence cellular processes such as apoptosis and cell cycle regulation. For example, compounds with similar isoindoline structures have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Study on Anticancer Activity

A study examined the effect of this compound on human cancer cell lines. The results indicated that treatment led to a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent. The study highlighted the importance of the methoxy groups in enhancing the compound's efficacy compared to its analogues.

Pharmacological Research

Research focusing on the pharmacological properties of this compound has identified potential applications in drug development. Its unique structural features may allow it to act as a scaffold for synthesizing more potent derivatives targeting specific diseases.

Q & A

Basic: What are the recommended methods for synthesizing 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid with high purity?

Answer:
The synthesis typically involves multi-step reactions starting with functionalized isoindoline and benzoic acid precursors. Key steps include:

  • Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the dimethoxy-substituted isoindolinone moiety to the benzoic acid backbone. Ensure anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) for efficiency .
  • Protection/Deprotection : Protect the carboxylic acid group during synthesis using tert-butyl esters or methyl esters, which can be cleaved post-synthesis via hydrolysis (e.g., TFA/water for tert-butyl esters) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: How can researchers confirm the structural integrity of this compound using crystallographic techniques?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Grow crystals via slow evaporation of a saturated DMSO/water solution at 4°C.
  • Data Collection : Use a synchrotron or Cu-Kα radiation source (λ = 1.5418 Å) for high-resolution data.
  • Refinement : Process data with SHELX programs (SHELXT for structure solution, SHELXL for refinement). Validate hydrogen bonding (e.g., carboxyl dimer formation) and π-π stacking interactions using Mercury software .
  • Validation : Cross-check bond lengths/angles against similar benzoic acid derivatives (e.g., 4-substituted analogs in Table 4 of ).

Advanced: How should researchers address discrepancies in reported biological activities of benzoic acid derivatives in enzyme inhibition studies?

Answer:
Contradictions often arise from assay conditions or structural variations. Mitigate via:

  • Assay Standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and enzyme sources (recombinant vs. tissue-extracted). For tyrosinase inhibition, confirm copper cofactor presence .
  • Structure-Activity Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) using molecular docking (AutoDock Vina) to map binding poses. For example, 4-methoxy groups may hinder steric access vs. electron-withdrawing groups enhancing affinity .
  • Data Normalization : Express IC₅₀ values relative to positive controls (e.g., kojic acid for tyrosinase) to account for inter-lab variability .

Advanced: What strategies are effective in resolving crystallographic phase behavior ambiguities in 4-substituted benzoic acid derivatives?

Answer:
Phase ambiguities (e.g., chiral nematic vs. smectic phases) require:

  • Mixed Dimer Analysis : Co-crystallize with homologs (e.g., 4-(hex-5-enoxy)benzoic acid) to study hydrogen-bonded dimer stability. Use differential scanning calorimetry (DSC) to identify phase transitions .
  • Variable-Temperature XRD : Collect data at 25°C, 50°C, and 100°C to track lattice changes. Compare with pure MBOBA (4-[(S)-(−)-2-methylbutoxy]benzoic acid), which only forms crystalline dimers .
  • Computational Modeling : Simulate packing motifs using Materials Studio software to predict phase dominance based on alkyl chain length and substituent polarity .

Advanced: How can computational methods predict the physicochemical properties of this compound for drug discovery?

Answer:

  • QSAR Modeling : Use MOE or Schrödinger Suite to correlate logP, pKa, and solubility with structural descriptors (e.g., topological polar surface area, H-bond donors/acceptors). Validate against experimental logD7.4 values .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability. The benzoic acid moiety may enhance solubility, while the dimethoxyisoindolinone group impacts lipophilicity .
  • DMPK Profiling : Predict metabolic stability via cytochrome P450 binding affinities (CYP3A4, CYP2D6) using SwissADME. Prioritize derivatives with low clearance (CL < 15 mL/min/kg) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : Acquire ¹H/¹³C spectra in DMSO-d6. Key signals: δ 12.5 ppm (carboxylic acid -OH, broad), δ 6.8–7.9 ppm (aromatic protons), δ 3.8–4.1 ppm (methoxy groups) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for acid, ~1680 cm⁻¹ for isoindolinone) and methoxy C-O bonds (~1250 cm⁻¹) .
  • HRMS : Use ESI+ mode; expect [M+H]+ at m/z 342.1215 (C₁₈H₁₇NO₆) with <2 ppm error .

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